molecular formula C26H32N2O3 B11017465 2'-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11017465
M. Wt: 420.5 g/mol
InChI Key: QMKBDGWDXRRKEI-UHFFFAOYSA-N
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Description

2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure This compound features a combination of cyclohexyl, furyl, and isoquinoline moieties, making it an interesting subject for various chemical and pharmacological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Spirocyclization: The spirocyclic structure is introduced by reacting the isoquinoline derivative with a cyclopentane derivative under conditions that promote spirocyclization, such as using a strong base like sodium hydride (NaH).

    Functional Group Modifications: The introduction of the cyclohexyl and furyl groups is achieved through nucleophilic substitution reactions. For instance, the cyclohexyl group can be introduced via a Grignard reaction, while the furyl group can be added using a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and isoquinoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl and furyl groups. Reagents like alkyl halides and organometallic compounds are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. Its spirocyclic structure may interact uniquely with biological macromolecules, providing insights into molecular recognition processes.

Medicine

Pharmacologically, this compound and its derivatives may exhibit activity against various diseases. Its structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may enable it to fit into unique binding sites, modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,3’-isoquinoline] Derivatives: These compounds share the spirocyclic isoquinoline core but differ in their substituents.

    Cyclohexyl Derivatives: Compounds with a cyclohexyl group attached to various functional groups.

    Furyl Derivatives: Compounds containing a furyl group, often used in medicinal chemistry for their bioactivity.

Uniqueness

What sets 2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for exploring diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-cyclohexyl-N-[2-(furan-2-yl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c29-24(27-17-14-20-11-8-18-31-20)23-21-12-4-5-13-22(21)25(30)28(19-9-2-1-3-10-19)26(23)15-6-7-16-26/h4-5,8,11-13,18-19,23H,1-3,6-7,9-10,14-17H2,(H,27,29)

InChI Key

QMKBDGWDXRRKEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCCC5=CC=CO5

Origin of Product

United States

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